molecular formula C28H27N3O2 B2500771 N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide CAS No. 898432-39-8

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

Cat. No. B2500771
CAS RN: 898432-39-8
M. Wt: 437.543
InChI Key: FOJOUMBOEOAYJY-UHFFFAOYSA-N
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Description

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a useful research compound. Its molecular formula is C28H27N3O2 and its molecular weight is 437.543. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antiproliferative Activities

This compound is part of a broader class of compounds that have been synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. A specific derivative within this class showed significant activity against nasopharyngeal carcinoma cell lines, highlighting its potential for cancer therapy. The compound exhibited specific cytotoxicity against these cell lines without affecting peripheral blood mononuclear cells at concentrations up to 50 μM, indicating its selective antitumor activity (I‐Li Chen et al., 2013).

Reactions with Isoelectric Bifunctional Aromatic Amines

Another study explored the chemical reactivity of related compounds, focusing on the synthesis of angular heterocyclic compounds. This research provides insights into the chemical versatility and potential applications of these compounds in synthesizing complex molecular structures, which could be useful in developing new therapeutic agents (N. Agarwal & R. Mital, 1976).

Electrophilic Aromatic Reactivities

Further research has been conducted on the electrophilic reactivities of isoquinoline derivatives through the study of 1-(isoquinolyl)ethyl acetates. This study offers valuable information on the electrophilic reactivity patterns of these compounds, contributing to our understanding of their chemical behavior and potential in synthesis and drug design (E. Glyde & R. Taylor, 1975).

Aldosterone Synthase Inhibition

Isoquinoline derivatives have also been investigated for their role in inhibiting aldosterone synthase, a key enzyme in the biosynthesis of aldosterone. This research aims at developing new treatments for conditions related to aldosterone overproduction, such as hypertension and heart failure. The study identified compounds with significant inhibitory activity and selectivity toward aldosterone synthase, demonstrating the therapeutic potential of these compounds (S. Lucas et al., 2008).

Synthesis of Pyridine and Fused Pyridine Derivatives

The reaction of specific derivatives with various reagents has led to the synthesis of a new series of pyridine and fused pyridine derivatives. This research underscores the compound's utility in creating diverse molecular structures, which could find applications in drug discovery and development (S. A. Al-Issa, 2012).

properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-pyridin-3-ylethyl]-2-naphthalen-2-yloxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O2/c32-28(20-33-26-12-11-21-6-1-3-8-23(21)16-26)30-18-27(24-10-5-14-29-17-24)31-15-13-22-7-2-4-9-25(22)19-31/h1-12,14,16-17,27H,13,15,18-20H2,(H,30,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJOUMBOEOAYJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(CNC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(pyridin-3-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide

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